1-Pivaloyl-4,4',4''-(1-ethyl-1-ethenyl-2-ylidene)tris-phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

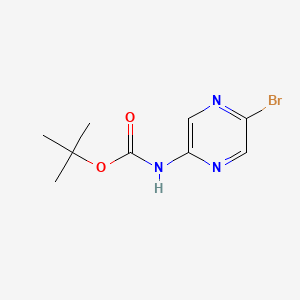

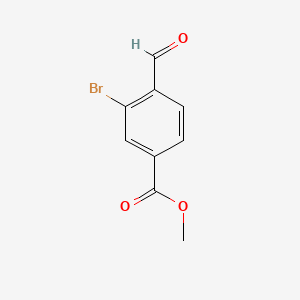

1-Pivaloyl-4,4',4''-(1-ethyl-1-ethenyl-2-ylidene)tris-phenol, more commonly known as Pival, is an organophosphorus compound that has been used in various scientific and research applications. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. Pival is also used in the synthesis of polymers and polymeric materials. Pival has been studied extensively for its chemical and physiological properties, and it has been found to have a range of biochemical and physiological effects.

科学的研究の応用

Photoisomerization Studies

1-Pivaloyl-4,4',4''-(1-ethyl-1-ethenyl-2-ylidene)tris-phenol and its analogues have been studied in the context of photoisomerization. Research has shown that such compounds undergo isomerization under certain conditions, such as irradiation with light or by thermal means. This process is significant in understanding chemical reactions that are initiated or influenced by light and heat, revealing insights into molecular behavior under different conditions (Pazdera et al., 1997).

Reaction Mechanism Exploration

Studies have also focused on the chemical reaction mechanisms involving 1-Pivaloyl-4,4',4''-(1-ethyl-1-ethenyl-2-ylidene)tris-phenol derivatives. These include selective formation of rearranged compounds via silyl migration and exploring how these compounds behave under different reaction conditions. Such research aids in the understanding of complex chemical processes and can contribute to the development of new synthetic methods (Ohshita et al., 2008).

Synthesis and Structural Analysis

Research has also delved into the synthesis and structural analysis of compounds related to 1-Pivaloyl-4,4',4''-(1-ethyl-1-ethenyl-2-ylidene)tris-phenol. These studies provide critical insights into how these compounds can be synthesized and their molecular structures, contributing to broader chemical knowledge and potential applications in material science and pharmacology (Lugemwa, 2019).

Catalytic Activity and Molecular Design

Investigations into the catalytic activities of related compounds have provided valuable information for the design of latent catalysts. Understanding how different substituents affect the catalytic activity of these molecules has implications for industrial processes, including polymer production and other chemical manufacturing processes (Kobayashi et al., 2000).

特性

| { "Design of the Synthesis Pathway": "The synthesis of 1-Pivaloyl-4,4',4''-(1-ethyl-1-ethenyl-2-ylidene)tris-phenol can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Phenol", "Acetone", "Ethyl vinyl ether", "Pivaloyl chloride", "Sodium hydroxide", "Sodium carbonate", "Hydrochloric acid", "Sodium chloride", "Water", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Synthesis of 4,4',4''-trihydroxytriphenylmethane by reacting phenol with acetone in the presence of a base catalyst such as sodium hydroxide.", "Step 2: Protection of the phenolic hydroxyl groups in 4,4',4''-trihydroxytriphenylmethane by reacting with pivaloyl chloride in the presence of a base catalyst such as sodium carbonate to obtain 1-Pivaloyl-4,4',4''-trihydroxytriphenylmethane.", "Step 3: Synthesis of 1-ethyl-1-ethenyl-2-ylidene by reacting ethyl vinyl ether with hydrochloric acid to obtain 1-chloroethyl vinyl ether, followed by reaction with sodium chloride to obtain 1-chloroethyl ethenyl ether, and then reacting with sodium carbonate to obtain 1-ethyl-1-ethenyl-2-ylidene.", "Step 4: Synthesis of 1-Pivaloyl-4,4',4''-(1-ethyl-1-ethenyl-2-ylidene)tris-phenol by reacting 1-Pivaloyl-4,4',4''-trihydroxytriphenylmethane with 1-ethyl-1-ethenyl-2-ylidene in the presence of a base catalyst such as sodium hydroxide and a solvent such as methanol or diethyl ether." ] } | |

CAS番号 |

1797136-60-7 |

製品名 |

1-Pivaloyl-4,4',4''-(1-ethyl-1-ethenyl-2-ylidene)tris-phenol |

分子式 |

C27H28O4 |

分子量 |

416.517 |

IUPAC名 |

[4-[1,1-bis(4-hydroxyphenyl)but-1-en-2-yl]phenyl] 2,2-dimethylpropanoate |

InChI |

InChI=1S/C27H28O4/c1-5-24(18-10-16-23(17-11-18)31-26(30)27(2,3)4)25(19-6-12-21(28)13-7-19)20-8-14-22(29)15-9-20/h6-17,28-29H,5H2,1-4H3 |

InChIキー |

QOAUEUOERPIDGS-UHFFFAOYSA-N |

SMILES |

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O)C3=CC=C(C=C3)OC(=O)C(C)(C)C |

同義語 |

1-Pivaloyl-4,4’,4’’-(1-ethyl-1-ethenyl-2-ylidene)triphenol |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol](/img/structure/B582048.png)

![4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde](/img/structure/B582055.png)

![(2-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol](/img/structure/B582056.png)